4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol
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Description
“4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol” is a complex organic compound. It contains a phenol group, a piperidine ring, and a 2-chloropyridine moiety . It’s important to note that this compound could be used as an intermediate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a phenol group, a piperidine ring (a six-membered ring with one nitrogen atom), and a 2-chloropyridine moiety (a pyridine ring with a chlorine atom at the 2-position) .Chemical Reactions Analysis
As an organic compound with multiple functional groups, “this compound” can undergo a variety of chemical reactions. For instance, the phenol group can participate in reactions typical of alcohols, while the carbonyl groups can undergo reactions typical of ketones .Safety and Hazards
Properties
IUPAC Name |
[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-11-14(5-8-20-16)18(24)21-9-6-13(7-10-21)17(23)12-1-3-15(22)4-2-12/h1-5,8,11,13,22H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYAWMYAVNCKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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